molecular formula C5H12O3 B13588172 4-Methoxybutane-1,2-diol

4-Methoxybutane-1,2-diol

Cat. No.: B13588172
M. Wt: 120.15 g/mol
InChI Key: LKAJWFLIIFXVPZ-UHFFFAOYSA-N
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Description

4-Methoxybutane-1,2-diol is an organic compound with the molecular formula C5H12O3 It is a diol, meaning it contains two hydroxyl (-OH) groups, and a methoxy group (-OCH3) attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxybutane-1,2-diol can be synthesized through several methods. One common approach involves the reaction of 1,2-butanediol with methanol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize yield and purity. The process often includes steps such as distillation and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxybutane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methoxybutane-1,2-diol has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Methoxybutane-1,2-diol exerts its effects involves its interaction with various molecular targets. For instance, in oxidation reactions, the compound undergoes cleavage of the glycol bond, leading to the formation of aldehydes or ketones. This process is facilitated by oxidizing agents such as periodic acid (HIO4) or lead tetraacetate (Pb(OAc)4) .

Comparison with Similar Compounds

Properties

Molecular Formula

C5H12O3

Molecular Weight

120.15 g/mol

IUPAC Name

4-methoxybutane-1,2-diol

InChI

InChI=1S/C5H12O3/c1-8-3-2-5(7)4-6/h5-7H,2-4H2,1H3

InChI Key

LKAJWFLIIFXVPZ-UHFFFAOYSA-N

Canonical SMILES

COCCC(CO)O

Origin of Product

United States

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